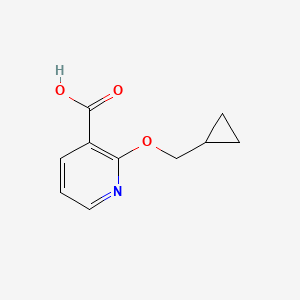

![molecular formula C11H14BrNO2 B3074383 2-溴-6-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚 CAS No. 1019611-88-1](/img/structure/B3074383.png)

2-溴-6-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚

描述

The compound “2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol” is a chemical compound with the linear formula C19H22BrN3O3 . It is a part of a class of compounds known as imidazole containing compounds, which are known for their broad range of chemical and biological properties . This substance is used in various products such as washing & cleaning products, polishes and waxes, biocides (e.g. disinfectants, pest control products) and cosmetics and personal care products .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazole containing compounds involves various synthetic routes . The synthesis of phenols, which are related compounds, can be achieved by several methods including hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . Late-stage functionalization of the ortho-position was carried out through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1 H NMR, HRMS, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and other structural parameters.Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .科学研究应用

光动力疗法和癌症治疗:一项关于锌酞菁衍生物的研究,包括与 2-溴-6-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚相似的化合物,突出了它们在癌症治疗中的光动力疗法中的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于光动力疗法中的 II 型机制至关重要 (Pişkin、Canpolat 和 Öztürk,2020)。

晶体结构分析:涉及与 2-溴-6-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚密切相关的溴取代席夫碱的研究,重点关注它们的表征和晶体结构。这些化合物在 C=N 双键方面表现出反式构型,并通过氢键和弱 π•••π 相互作用稳定 (董、李、孟、周和马,2015)。

抗菌特性:一项针对 (E)-5-溴-2-甲氧基-4-((苯亚氨基)甲基)苯酚衍生物的研究,其与 2-溴-6-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚具有相似的结构,评估了它们的抗菌活性。这些化合物对大肠杆菌和金黄色葡萄球菌等各种细菌菌株表现出有效性 (周、马、袁、韩、刘和朱,2015)。

天然产物化学:已经对来自红藻的溴酚衍生物进行了研究,其中包括与 2-溴-6-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚结构相似的化合物。分析了这些化合物的潜在生物活性,包括抗癌特性,尽管发现有些化合物对某些癌细胞系和微生物没有活性 (赵等人,2004)。

抗菌活性:另一个研究领域是席夫碱钴配合物的合成,其中包括类似于 2-溴-6-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚的化合物。这些研究重点关注它们对金黄色葡萄球菌和大肠杆菌等病原体的抗菌活性 (薛、韩、赵和冯,2012)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to target enzymes like inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may inhibit the activity of the target enzyme, altering the biochemical pathways in which the enzyme is involved

Biochemical Pathways

The compound likely affects the biochemical pathways involving its target enzymes. For example, inhibition of InhA would disrupt the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits InhA, it could lead to the death of Mycobacterium tuberculosis by disrupting the synthesis of its cell wall

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH and temperature. For instance, certain compounds form ions only under very acidic conditions (pH < 1) . .

属性

IUPAC Name |

2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h3,5-6,13-14H,1,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQMORVKFGQRCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CNCC=C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3074303.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)

amine](/img/structure/B3074338.png)

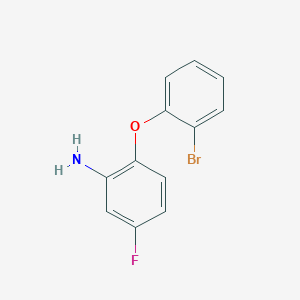

![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)

![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)

![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)